(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
Description
The compound "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone" features a pyrazolo-oxazine core linked to a piperidinyl-methoxypyrazine moiety. Pyrazolo-oxazines are known for their versatility in drug discovery, often serving as scaffolds for enzyme inhibitors or receptor modulators . The methoxypyrazine substituent may enhance solubility and target binding, as seen in related NLRP3 inhibitors .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-24-14-9-18-10-15(19-14)26-12-4-2-5-21(11-12)17(23)13-8-16-22(20-13)6-3-7-25-16/h8-10,12H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAVFRUJUYLLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structural features suggest a diverse range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Overview
The compound consists of several key structural components:
- Pyrazolo[5,1-b][1,3]oxazine moiety : Known for its role in various biological activities.
- Piperidine ring : Often associated with pharmacological properties.
- Methoxy group : Potentially enhances lipophilicity and bioavailability.
Biological Activities
Research indicates that compounds with similar structural features exhibit significant biological activities. The following sections summarize key findings related to the biological activity of the compound.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing pyrazole rings have shown efficacy against various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth.
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example A | HepG2 | 6.9 | Protein kinase inhibition |
| Example B | HCT116 | 13.6 | Apoptosis induction |
These findings suggest that this compound may possess similar anticancer properties due to its structural analogies to known active compounds .
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have also been documented. Compounds with heterocyclic structures typically exhibit broad-spectrum antimicrobial activity. The proposed mechanisms include disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Example C | E. coli | 12 µg/mL | Membrane disruption |
| Example D | S. aureus | 8 µg/mL | Nucleic acid synthesis inhibition |
These results indicate that the compound may be effective against bacterial infections, warranting further investigation into its antimicrobial potential .
Case Studies and Experimental Findings
A recent study synthesized derivatives based on the pyrazolo[5,1-b][1,3]oxazine scaffold and evaluated their biological activities. The synthesized compounds were characterized using various techniques such as IR spectroscopy and NMR analysis. The study found that certain derivatives exhibited promising results in both anticancer and antimicrobial assays.
Synthesis and Evaluation
The synthesis typically involves multi-step reactions that can be optimized for yield and purity. The evaluation included:
- In vitro assays : To determine cytotoxicity against cancer cell lines.
- Antimicrobial susceptibility testing : To assess effectiveness against pathogenic bacteria.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
A. GDC-2394 (NLRP3 Inhibitor)
- Structure : 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine sulfonylurea.
- Key Features : Introduction of a basic amine substituent improved solubility and reduced renal toxicity in preclinical studies.
- Activity : Potent NLRP3 inhibition (IC₅₀ < 10 nM) with high selectivity.
- Comparison : Unlike the target compound, GDC-2394 includes a sulfonylurea group, which enhances metabolic stability but may increase synthetic complexity .
B. 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine Hydrochloride
- Structure : Pyrazolo-oxazine with dimethyl and amine groups.
- Molecular Weight : 203.67 g/mol (vs. ~400 g/mol for the target compound).
- The hydrochloride salt enhances aqueous solubility .
C. 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
- Structure : Pyrazolo-oxazine with a hydroxymethyl substituent.
- Molecular Weight : 154.17 g/mol.
- Applications : Used as an intermediate in synthesizing more complex derivatives. The hydroxyl group allows further functionalization, such as esterification or etherification .
Physicochemical Properties
Q & A
Q. What are the validated synthetic routes for this compound, and how can its structure be confirmed experimentally?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, pyrazole-oxazine cores are often synthesized via condensation reactions under reflux conditions, followed by piperidine coupling using nucleophilic substitution or cross-coupling catalysis . Structural confirmation requires 1H NMR spectroscopy (to verify proton environments) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to confirm molecular weight and purity . Elemental analysis further validates stoichiometry .
Q. Which analytical techniques are essential for characterizing physicochemical properties?
Key methods include:
- Lipophilicity assessment : Calculated via the SwissADME platform using topological polar surface area (TPSA) and logP values .
- Solubility profiling : Conducted in aqueous-organic solvent systems (e.g., water-ethanol) with UV-Vis spectroscopy or HPLC quantification .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How can solvent selection and reaction kinetics be optimized for improved synthetic yield?
Solvent polarity significantly impacts reaction rates and product distribution. For example:
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in piperidine coupling steps .
- Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) while maintaining >80% yield in heterocycle formation . Kinetic studies using time-resolved NMR or in situ FTIR can identify rate-limiting steps .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation approaches include:
- Dose-response normalization : Compare EC50/IC50 values across standardized assays (e.g., MTT for cytotoxicity) .
- Meta-analysis : Pool data from multiple studies using statistical tools like ANOVA to identify outliers .
- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
Q. How can in silico modeling predict pharmacokinetics and drug-likeness?
Computational tools such as SwissADME and Molinspiration provide:
- Absorption parameters : Predicted Caco-2 permeability and human intestinal absorption (HIA) scores .
- Metabolic stability : Cytochrome P450 (CYP) inhibition profiles using docking simulations .
- Toxicity alerts : Screening for Ames test mutagenicity or hERG channel inhibition .
Experimental Design and Data Analysis
Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR)?
Use a factorial design to systematically vary substituents (e.g., methoxypyrazine vs. chloropyrazine) and assess biological outcomes. Key steps:
- Variable selection : Prioritize substituents based on electronic (Hammett σ) and steric (Taft Es) parameters .
- Response surface methodology (RSM) : Optimize synthetic conditions (e.g., temperature, catalyst loading) to maximize yield .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .
Q. How to address low reproducibility in biological assays involving this compound?
Ensure batch-to-batch consistency via:
- Purity thresholds : Require ≥95% purity (HPLC) and residual solvent screening (GC-MS) .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) over 14 days .
- Positive controls : Include reference compounds (e.g., celecoxib for COX-2 inhibition) in each assay plate .
Methodological Challenges
Q. What are the limitations of current synthetic methods, and how can they be improved?
Common issues include:
- Low regioselectivity : Resolved using directing groups (e.g., boronates) in cross-coupling reactions .
- Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) .
- Byproduct formation : Implement scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates .
Q. How to design a robust protocol for evaluating enantiomeric purity?
Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
